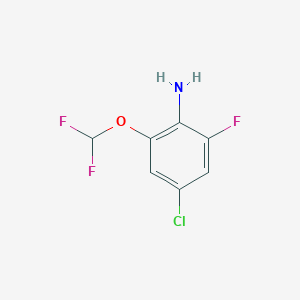
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline is an organic compound belonging to the class of aromatic amines. It contains a central benzene ring with a chlorine atom at the 4th position, a difluoromethoxy group at the 2nd position, a fluorine atom at the 6th position, and an amine group attached directly to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 4-chloro-2-fluoroaniline, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline undergoes various chemical reactions, including:
Acylation: Reacts with acyl chlorides or anhydrides to form amides.
Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.
Diazotization: Can be converted into diazonium salts under specific conditions.
Common Reagents and Conditions
Acylation: Typically uses acyl chlorides or anhydrides in the presence of a base such as pyridine.
Alkylation: Uses alkyl halides in the presence of a base like sodium hydride.
Diazotization: Involves sodium nitrite and hydrochloric acid at low temperatures.
Major Products
Acylation: Produces amides.
Alkylation: Produces secondary or tertiary amines.
Diazotization: Produces diazonium salts, which can be further used in coupling reactions.
科学研究应用
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals due to its ability to form various derivatives.
Materials Science: Employed in the development of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-6-fluoroaniline involves its interaction with specific molecular targets. The presence of the chlorine, fluorine, and difluoromethoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, making it a valuable compound in drug development .
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a difluoromethoxy group.
4-Chloro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethoxy group.
4-Chloro-2-fluoroaniline: Lacks the difluoromethoxy group.
Uniqueness
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline is unique due to the presence of both the difluoromethoxy and fluorine groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
4-chloro-2-(difluoromethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 |
InChI 键 |
VWUOKFHSDHSMPH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC(F)F)N)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
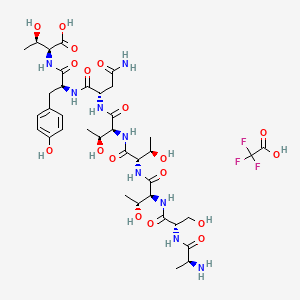

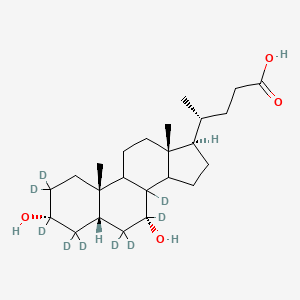
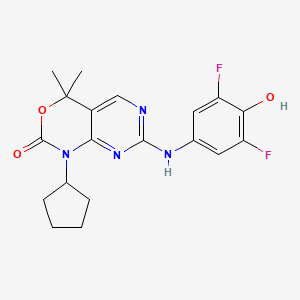
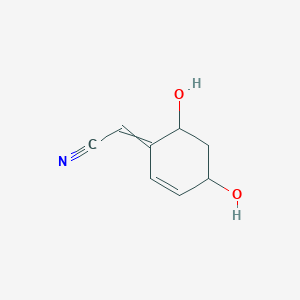
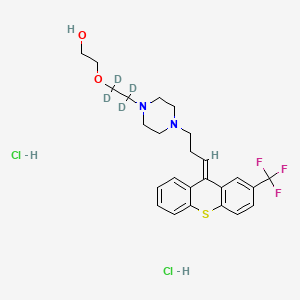
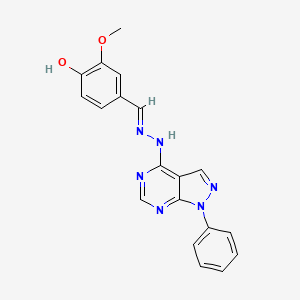
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
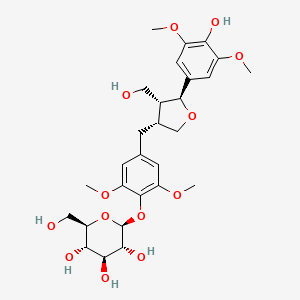

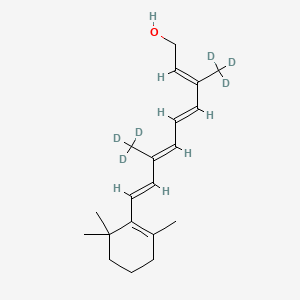
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
